molecular formula C26H23BrN2O4S B10897117 (2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B10897117
M. Wt: 539.4 g/mol
InChI Key: ZWZIECNWQWQAMI-HZHRSRAPSA-N
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Description

This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyloxy group, a bromo substituent, and an ethoxyphenyl imino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the various substituents. Common synthetic routes may involve the condensation of appropriate aldehydes and amines, followed by cyclization reactions under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromo substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Studies may focus on its interactions with biological targets and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Researchers may study its pharmacokinetics, pharmacodynamics, and potential as a drug candidate for various diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one involves its interactions with specific molecular targets. These interactions can lead to the modulation of various biochemical pathways. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2E,5E)-5-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5E)-5-[4-(benzyloxy)-3-fluoro-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one
  • (2E,5E)-5-[4-(benzyloxy)-3-iodo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2E,5E)-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-[(4-ethoxyphenyl)imino]-1,3-thiazolidin-4-one lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromo substituent, in particular, may enhance its reactivity in certain chemical reactions compared to similar compounds with different halogen substituents.

Properties

Molecular Formula

C26H23BrN2O4S

Molecular Weight

539.4 g/mol

IUPAC Name

(5E)-5-[(3-bromo-5-methoxy-4-phenylmethoxyphenyl)methylidene]-2-(4-ethoxyphenyl)imino-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H23BrN2O4S/c1-3-32-20-11-9-19(10-12-20)28-26-29-25(30)23(34-26)15-18-13-21(27)24(22(14-18)31-2)33-16-17-7-5-4-6-8-17/h4-15H,3,16H2,1-2H3,(H,28,29,30)/b23-15+

InChI Key

ZWZIECNWQWQAMI-HZHRSRAPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)/S2

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC=C4)OC)S2

Origin of Product

United States

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